molecular formula C45H57N7O7 B11928997 Ras/ras-raf-IN-1

Ras/ras-raf-IN-1

Cat. No.: B11928997
M. Wt: 808.0 g/mol
InChI Key: RCXSKUOUWMZVFF-NXCZKTMTSA-N
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Description

Ras/ras-raf-IN-1 is a potent inhibitor of the Ras and Ras-Raf interaction, which plays a crucial role in the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for cell proliferation, differentiation, and survival. Mutations in Ras and Raf are major drivers of human cancers, making this compound a significant compound in cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ras/ras-raf-IN-1 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ras/ras-raf-IN-1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products depending on the nucleophile or electrophile used .

Scientific Research Applications

Ras/ras-raf-IN-1 has a wide range of applications in scientific research, including:

Mechanism of Action

Ras/ras-raf-IN-1 exerts its effects by inhibiting the interaction between Ras and Raf, thereby disrupting the MAPK signaling pathway. This inhibition prevents the activation of downstream targets such as MEK and ERK, which are involved in cell proliferation and survival. The compound binds to the Ras-binding domain of Raf, blocking its interaction with Ras and leading to the suppression of the signaling cascade .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ras/ras-raf-IN-1 is unique in its high specificity and potency in inhibiting the Ras-Raf interaction. Unlike other inhibitors, it has shown significant efficacy in disrupting the MAPK pathway and suppressing cancer cell proliferation. Its ability to target both Ras and Raf makes it a valuable tool in cancer research and therapy .

Properties

Molecular Formula

C45H57N7O7

Molecular Weight

808.0 g/mol

IUPAC Name

(3S)-N-[(2S)-1-[[(8S,14S)-22-(2-cyanopropan-2-yl)-4-hydroxy-18,18-dimethyl-9,15-dioxo-16-oxa-10,20,28-triazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),2,4,6(29),21,23(27),24-heptaen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methyl-1-prop-2-enoylpyrrolidine-3-carboxamide

InChI

InChI=1S/C45H57N7O7/c1-9-38(54)50-16-14-30(22-50)41(56)49(8)39(27(2)3)40(55)47-36-19-28-17-31(20-32(53)18-28)29-12-13-33-34(45(6,7)24-46)23-51(37(33)21-29)25-44(4,5)26-59-43(58)35-11-10-15-52(48-35)42(36)57/h9,12-13,17-18,20-21,23,27,30,35-36,39,48,53H,1,10-11,14-16,19,22,25-26H2,2-8H3,(H,47,55)/t30-,35-,36-,39-/m0/s1

InChI Key

RCXSKUOUWMZVFF-NXCZKTMTSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@H]1CC2=CC(=CC(=C2)O)C3=CC4=C(C=C3)C(=CN4CC(COC(=O)[C@@H]5CCCN(C1=O)N5)(C)C)C(C)(C)C#N)N(C)C(=O)[C@H]6CCN(C6)C(=O)C=C

Canonical SMILES

CC(C)C(C(=O)NC1CC2=CC(=CC(=C2)O)C3=CC4=C(C=C3)C(=CN4CC(COC(=O)C5CCCN(C1=O)N5)(C)C)C(C)(C)C#N)N(C)C(=O)C6CCN(C6)C(=O)C=C

Origin of Product

United States

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